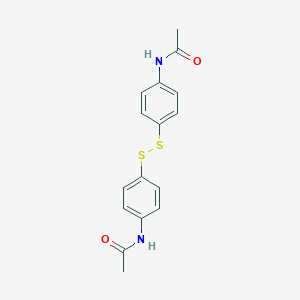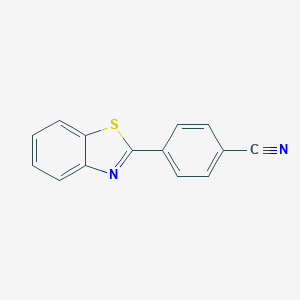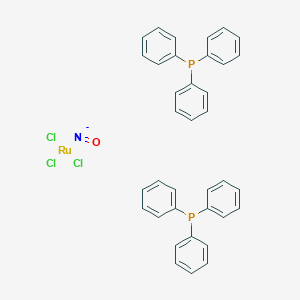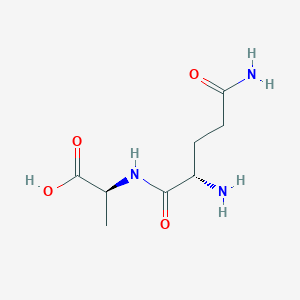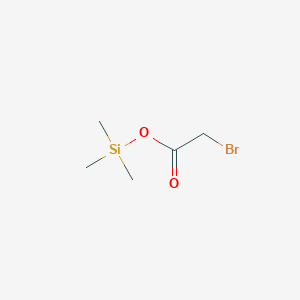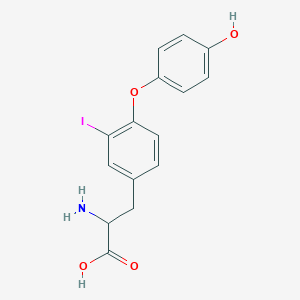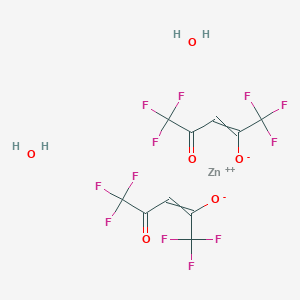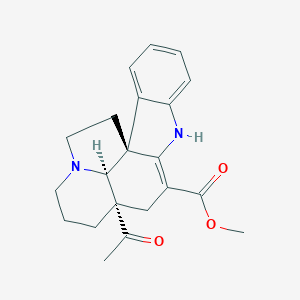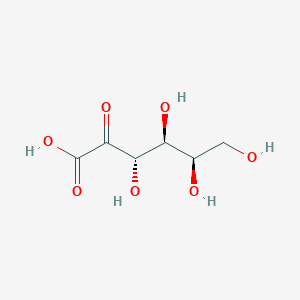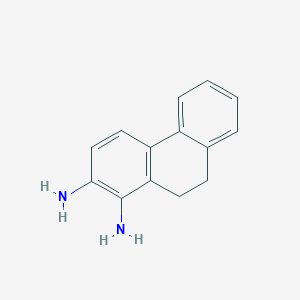
9,10-Dihydro-1,2-phenanthrenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydro-1,2-phenanthrenediamine, also known as DPD, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising area of study for researchers in various fields.
Mécanisme D'action
The mechanism of action of 9,10-Dihydro-1,2-phenanthrenediamine is not yet fully understood, but it is believed to involve the formation of a complex with metal ions, which can then be detected using fluorescence spectroscopy. This mechanism has been studied extensively and has been found to be effective in a range of applications.
Effets Biochimiques Et Physiologiques
9,10-Dihydro-1,2-phenanthrenediamine has been found to have a range of biochemical and physiological effects, including the ability to inhibit the activity of various enzymes and to induce apoptosis in cancer cells. In addition, 9,10-Dihydro-1,2-phenanthrenediamine has been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
9,10-Dihydro-1,2-phenanthrenediamine has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively detect metal ions. However, there are also some limitations to its use, including its potential toxicity and the need for specialized equipment for detection.
Orientations Futures
There are several future directions for research on 9,10-Dihydro-1,2-phenanthrenediamine, including the development of new synthesis methods, the investigation of its potential applications in drug discovery and materials science, and the exploration of its mechanism of action. In addition, further studies are needed to determine the safety and efficacy of 9,10-Dihydro-1,2-phenanthrenediamine for use in various applications.
In conclusion, 9,10-Dihydro-1,2-phenanthrenediamine is a promising area of study for researchers in various fields. Its potential applications in scientific research, as well as its range of biochemical and physiological effects, make it a valuable tool for investigating a variety of phenomena. With further research, 9,10-Dihydro-1,2-phenanthrenediamine has the potential to contribute to the development of new therapies and technologies in a range of fields.
Méthodes De Synthèse
9,10-Dihydro-1,2-phenanthrenediamine can be synthesized using a variety of methods, including the reduction of 9,10-phenanthrenequinone with sodium borohydride or the reaction of 1,2-dibromo-9,10-phenanthrenequinone with ammonia. These methods have been used successfully to produce high-quality 9,10-Dihydro-1,2-phenanthrenediamine for research purposes.
Applications De Recherche Scientifique
9,10-Dihydro-1,2-phenanthrenediamine has been studied for its potential use in a range of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a reagent for the synthesis of various organic compounds. In addition, 9,10-Dihydro-1,2-phenanthrenediamine has been found to have potential applications in the fields of biochemistry, pharmacology, and materials science.
Propriétés
Numéro CAS |
18264-92-1 |
|---|---|
Nom du produit |
9,10-Dihydro-1,2-phenanthrenediamine |
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
9,10-dihydrophenanthrene-1,2-diamine |
InChI |
InChI=1S/C14H14N2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-4,7-8H,5-6,15-16H2 |
Clé InChI |
VNSDFQDTCWUTAH-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2N)N)C3=CC=CC=C31 |
SMILES canonique |
C1CC2=C(C=CC(=C2N)N)C3=CC=CC=C31 |
Synonymes |
9,10-Dihydro-1,2-phenanthrenediamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



